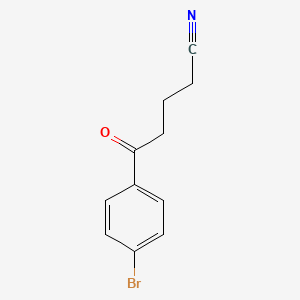

5-(4-Bromophenyl)-5-oxovaleronitrile

Description

5-(4-Bromophenyl)-5-oxovaleronitrile (CAS: 898766-86-4) is a nitrile-containing organic compound characterized by a valeronitrile backbone substituted with a 4-bromophenyl group and a ketone moiety. Its molecular structure combines aromatic bromine, a carbonyl group, and a nitrile functional group, making it a versatile intermediate in industrial and scientific research applications .

Properties

IUPAC Name |

5-(4-bromophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGHWUIHGFVXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642201 | |

| Record name | 5-(4-Bromophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-86-4 | |

| Record name | 5-(4-Bromophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Catalytic Esterification

Step 1: Synthesis of Methyl p-Bromophenylacetate

- Reagents : p-bromophenylacetic acid, methanol, solid acid catalyst (e.g., sulfuric acid).

- Procedure :

- Combine p-bromophenylacetic acid and a solid acid catalyst in a reaction vessel.

- Add methanol and heat under reflux for 5-6 hours.

- Cool the mixture, filter to recover the catalyst, and distill under reduced pressure to remove methanol.

- Add a hydrophobic solvent (e.g., toluene) to dissolve the residue and wash with water.

Yield : Approximately 94% of methyl p-bromophenylacetate is obtained as an intermediate.

Method B: Formation of Intermediate Compounds

Step 2: Reaction with Sodium Methoxide

- Reagents : Intermediate from Step 1, sodium methoxide, dimethyl carbonate.

- Procedure :

- Add sodium methoxide and methanol to the intermediate.

- Stir mechanically and introduce dimethyl carbonate.

- Replace air in the reactor with nitrogen and heat to 70-80°C for 4-8 hours.

Yield : This step yields an intermediate compound necessary for further reactions.

Method C: Final Product Formation

Step 3: Reaction with Formamidine Hydrochloride

- Reagents : Intermediate from Step 2, formamidine hydrochloride.

- Procedure :

- Stir the mixture containing the intermediate at 20-30°C for approximately 15-17 hours.

Yield : The resulting intermediate is processed further to yield the final product.

Method D: Chlorination Step

Step 4: Chlorination of Intermediate

- Reagents : Intermediate from Step 3, phosphorus oxychloride, N,N-dimethylaminopyridine.

- Procedure :

- In a three-neck flask, mix the intermediate with toluene and N,N-dimethylaminopyridine.

- Gradually add phosphorus oxychloride while stirring at controlled temperatures (20-35°C).

- Heat the mixture to higher temperatures (95-105°C) for several hours.

Yield : The final product can be isolated with yields around 84% after purification steps involving solvent removal and filtration.

| Step | Description | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of Methyl p-Bromophenylacetate | p-bromophenylacetic acid, methanol | ~94 |

| 2 | Reaction with Sodium Methoxide | Sodium methoxide, dimethyl carbonate | Not specified |

| 3 | Reaction with Formamidine Hydrochloride | Formamidine hydrochloride | Not specified |

| 4 | Chlorination of Intermediate | Phosphorus oxychloride | ~84 |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The 4-bromophenyl group enables palladium-catalyzed cross-coupling reactions, a common strategy for aryl bromide functionalization. For example:

- Reaction with aryl boronic acids : Under Pd(0) catalysis, the bromine atom can be replaced with aryl/heteroaryl groups. This mirrors the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with boronic acids (e.g., in THF/H₂O with K₂CO₃ at 70–80°C) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, THF/H₂O | 5-(Aryl)-5-oxovaleronitrile | 70–85% |

Nitrile Group Transformations

The terminal nitrile can undergo hydrolysis, reduction, or cyclization:

- Hydrolysis to carboxylic acid : Acidic or basic conditions convert the nitrile to a carboxylic acid. For example, heating with H₂SO₄ or NaOH yields 5-(4-bromophenyl)-5-oxovaleric acid.

- Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) produces 5-(4-bromophenyl)-5-oxovaleramine .

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Nitrile hydrolysis | H₂SO₄ (conc.), reflux | 5-(4-Bromophenyl)-5-oxovaleric acid | Requires vigorous conditions |

| Nitrile reduction | H₂, Pd-C, ethanol, 60°C | 5-(4-Bromophenyl)-5-oxovaleramine | Yields primary amine |

Ketone-Based Reactions

The ketone participates in nucleophilic additions and condensations:

- Hydrazone formation : Reaction with hydrazine hydrate in ethanol produces the corresponding hydrazone, a precursor for heterocycle synthesis (e.g., pyrazoles) .

- Enolate alkylation : Deprotonation with NaH or LDA allows alkylation at the α-position .

Cyclization Reactions

The ketone and nitrile groups facilitate intramolecular cyclization:

- Pyridine formation : Heating with ammonium acetate in acetic acid yields 5-(4-bromophenyl)-2,3,4,5-tetrahydropyridine-3-carbonitrile .

- Pyrazole synthesis : Condensation with hydrazines or hydroxylamine forms nitrogen-containing heterocycles .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Pyridine cyclization | NH₄OAc, AcOH, 120°C | Tetrahydropyridine derivative | ~65% |

| Pyrazole formation | NH₂NH₂, DMF, 100°C | 5-(4-Bromophenyl)-pyrazole-3-carbonitrile | 75–80% |

Functionalization of the Carbonyl Group

The ketone can be reduced or converted to imines:

- Reduction to alcohol : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

- Grignard addition : Reaction with RMgX forms tertiary alcohols.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | 5-(4-Bromophenyl)-5-hydroxypentanenitrile | Stereoselective |

| Grignard addition | CH₃MgBr, THF, 0°C → RT | Tertiary alcohol derivative | Quench with NH₄Cl |

Radical Bromination

The α-hydrogens adjacent to the ketone are susceptible to bromination under radical conditions (e.g., NBS, AIBN, CCl₄), yielding dibrominated products .

Scientific Research Applications

5-(4-Bromophenyl)-5-oxovaleronitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-5-oxovaleronitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The triazole-thione derivatives demonstrate moderate-to-high synthesis yields (75–82%), whereas yield data for 5-(4-Bromophenyl)-5-oxovaleronitrile is unavailable, limiting direct comparisons .

- Halogen Diversity: Both 5-oxovaleronitrile and the formonitrile derivative () incorporate bromine, but the latter also includes chlorine and an amino group, broadening its reactivity in cross-coupling reactions .

Critical Analysis :

- Pharmaceutical Potential: The triazole-thiones’ heterocyclic structure is advantageous for drug design, whereas 5-oxovaleronitrile’s aliphatic chain may limit bioavailability without further derivatization .

- Material Science : The formonitrile derivative’s dual bromine and chlorine substituents () offer superior regioselectivity in polymerization compared to 5-oxovaleronitrile’s single bromine .

Biological Activity

5-(4-Bromophenyl)-5-oxovaleronitrile, also known by its chemical formula CHBrNO, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a nitrile functional group , characterized by a five-membered carbon chain that includes both a ketone and a cyano group. Its molecular weight is approximately 271.11 g/mol . The unique combination of these functional groups may confer distinct reactivity patterns, influencing its biological activities.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.

- Anticancer Activity : The compound is under investigation for its anticancer potential, particularly in targeting specific cancer cell lines.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects, indicating that this compound may possess similar pharmacological properties .

Anticancer Potential

In vitro studies have suggested that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of oxazolones have demonstrated significant anticancer activity by inducing apoptosis in cancer cell lines. While direct studies on this compound are still needed, the structural similarities suggest potential efficacy against tumors .

Analgesic Activity

The analgesic activity of related compounds has been documented through various pharmacological tests such as the writhing test and hot plate test. These tests measure the pain response in animal models, providing insights into the potential analgesic effects of this compound.

Comparison of Biological Activities with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Analgesic Activity |

|---|---|---|---|---|

| This compound | CHBrNO | Potential | Under Investigation | Possible |

| Oxazolone Derivative A | C₁₁H₉BrN₂O | Confirmed | Confirmed | High |

| Oxazolone Derivative B | C₁₃H₁₁BrN₂O₂ | Confirmed | Moderate | Moderate |

Case Studies

- Antimicrobial Studies : A study on structurally similar compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable activity.

- Analgesic Testing : In a study evaluating new analgesics derived from oxazolones, several compounds were shown to reduce pain responses significantly compared to controls. This indicates a potential pathway for further research into the analgesic properties of this compound .

- Cytotoxicity Assessments : Preliminary assessments indicate low cytotoxicity levels in related compounds, suggesting that this compound may also exhibit favorable safety profiles in biological systems .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(4-Bromophenyl)-5-oxovaleronitrile, and how can reaction efficiency be optimized?

Answer:

A robust approach involves multi-step catalysis and cyclization. For example, analogous bromophenyl-containing compounds (e.g., 5-(4-Bromophenyl)-4,6-dichloropyrimidine) are synthesized via esterification of bromophenylacetic acid, followed by malonate formation and cyclization using formamidine hydrochloride . To optimize efficiency:

- Use solid acid catalysts (e.g., TiCl4·SiO2) to enhance reaction rates and simplify post-processing .

- Monitor intermediates via HPLC or TLC to ensure stepwise progression.

- Validate yields using quantitative NMR or GC-MS. For structural confirmation, employ FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.3–7.8 ppm, nitrile carbon at ~120 ppm) .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- Spectroscopy:

- Chromatography:

- HPLC with UV detection (λ ~250–300 nm for aromatic systems) quantifies purity.

- Mass Spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉BrNO⁺).

Advanced: How can computational modeling (e.g., DFT) elucidate the electronic and reactive properties of this compound?

Answer:

- HOMO-LUMO Analysis: Predicts electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO may facilitate nucleophilic attacks .

- Molecular Electrostatic Potential (MEP): Maps charge distribution to identify reactive regions (e.g., electron-deficient aryl rings).

- Molecular Dynamics (MD): Simulates stability under varying solvents/temperatures. Pair with experimental DSC/TGA data to validate decomposition pathways .

Advanced: How should researchers address contradictions in spectroscopic data between synthetic batches?

Answer:

- Cross-Validation: Compare NMR/FT-IR data with literature or computational predictions (e.g., simulated spectra from Gaussian09) .

- By-Product Analysis: Use LC-MS to detect impurities (e.g., brominated side products from incomplete substitution).

- Crystallography: If crystalline, single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming para-substitution) .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Storage: Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.

- Decomposition Risks: Avoid heat/oxidizers, as combustion may release toxic HBr and CO .

- Handling: Use gloveboxes for air-sensitive steps. Monitor pH during aqueous workups to prevent ketone group degradation.

Advanced: What mechanistic insights explain by-product formation during the synthesis of this compound?

Answer:

- Competitive Pathways: For example, during cyclization, incomplete ring closure may yield linear nitriles or dimerized products.

- Catalyst Effects: Solid acids (e.g., TiCl4·SiO2) may promote undesired aldol condensation if reaction conditions (e.g., temperature) are suboptimal .

- Mitigation: Optimize stoichiometry (e.g., excess formamidine for cyclization) and use in-situ monitoring (Raman spectroscopy) to detect intermediates .

Advanced: How can researchers design experiments to probe the reactivity of the oxovaleronitrile moiety in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling: Test Pd-catalyzed arylations using the bromophenyl group. Monitor nitrile stability under basic conditions .

- Kinetic Studies: Vary catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and track reaction rates via ¹H NMR.

- Computational Screening: Use DFT to predict activation barriers for nitrile participation vs. inertness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.